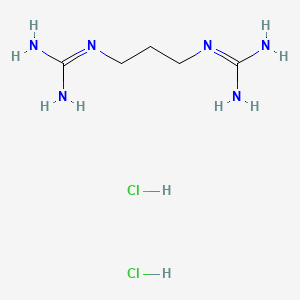

N,N'''-1,3-Propanediylbisguanidine dihydrochloride

Description

N,N'''-1,3-Propanediylbisguanidine dihydrochloride is a cationic bisguanidine compound characterized by a 1,3-propanediamine backbone substituted with guanidine groups. Its structure confers strong antimicrobial properties due to the positively charged guanidinium moieties, which disrupt microbial cell membranes. The compound is used in biomedical research and industrial applications, particularly as a disinfectant or preservative.

Properties

CAS No. |

58585-45-8 |

|---|---|

Molecular Formula |

C5H16Cl2N6 |

Molecular Weight |

231.12 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)propyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C5H14N6.2ClH/c6-4(7)10-2-1-3-11-5(8)9;;/h1-3H2,(H4,6,7,10)(H4,8,9,11);2*1H |

InChI Key |

XNDBAMHATFAINM-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C(N)N)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride typically involves the reaction of 1,3-diaminopropane with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidine derivatives .

Scientific Research Applications

Biochemical Studies

N,N'''-1,3-Propanediylbisguanidine dihydrochloride is primarily utilized in biochemical research due to its ability to form stable complexes with biological macromolecules. It acts as an enzyme inhibitor and is involved in studies concerning protein interactions. Its guanidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues, modulating enzyme activity.

Table 1: Applications in Biochemical Studies

| Application | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity through stable complex formation. |

| Protein Interaction Studies | Investigates binding affinities and interaction dynamics. |

| Drug Design | Potential candidate for targeting biological pathways. |

Catalysis

The compound has been explored as a catalyst or co-catalyst in organic reactions. Its unique structure allows it to participate in various chemical reactions, enhancing reaction rates and selectivity . For example, it has been used in the synthesis of complex organic molecules through catalyzed reactions involving transition metals.

Table 2: Catalytic Applications

| Reaction Type | Role of this compound |

|---|---|

| Organic Synthesis | Acts as a catalyst for forming heterocyclic compounds. |

| Transition Metal Complexes | Enhances reactivity and selectivity in metal-catalyzed processes. |

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as a lead compound for drug development due to its ability to interact with various biological targets. Its structural features enable it to affect biochemical pathways that are crucial for disease mechanisms.

Case Study: Drug Interaction

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. For instance, studies have demonstrated its effectiveness in modulating the activity of protein kinases, which are pivotal in cell signaling pathways .

Mechanism of Action

The mechanism of action of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The guanidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Bis(Nα-Caproyl-L-Arginine)-1,3-Propanediamine Dihydrochloride

Structural Features : Contains a 1,3-propanediamine backbone modified with Nα-caproyl-L-arginine groups.

Antimicrobial Activity :

Chlorhexidine Dihydrochloride

Structural Features : Symmetrical biguanide structure with hexamethylene chains.

Antimicrobial Activity :

- Broad-spectrum activity with MIC values of 2–4 µg/mL against S. aureus and E. coli.

- Prolonged residual effects due to strong binding to microbial cell walls .

Key Difference : Chlorhexidine’s biguanide groups provide stronger electrostatic interactions than guanidine moieties, leading to superior persistence but higher cytotoxicity risks .

N,N,N',N'-Tetramethyl-p-Phenylenediamine Dihydrochloride

Structural Features: Aromatic diamidine with methyl substituents. Applications: Primarily used as an electron transfer reagent (Wurster’s reagent) in redox chemistry. Safety: Limited antimicrobial utility; associated with respiratory irritation upon prolonged exposure .

Key Difference : The aromatic backbone and methyl groups render it unsuitable for antimicrobial applications compared to aliphatic bisguanidines.

Streptidine Dihydrochloride

Structural Features : Cyclohexanediyl core with guanidine and hydroxyl groups.

Applications : Used in antibiotic research (e.g., streptomycin derivatives).

Activity : Higher molecular weight (237.17 g/mol) reduces solubility compared to N,N'''-1,3-Propanediylbisguanidine (MW ~227 g/mol estimated) .

Key Difference : The hydroxylated cyclohexane structure limits membrane permeability but enhances specificity for bacterial ribosomes .

N,N’-Diallyl-1,3-Diaminopropane Dihydrochloride

Structural Features: 1,3-propanediamine with allyl substituents. Reactivity: Allyl groups enable crosslinking in materials science, diverging from bisguanidine’s biocidal role .

Data Table: Comparative Analysis of Key Compounds

| Compound | Structure Highlights | Molecular Weight (g/mol) | MIC (µg/mL)* | Toxicity (LD₅₀) | Applications |

|---|---|---|---|---|---|

| N,N'''-1,3-Propanediylbisguanidine | Aliphatic bisguanidine | ~227 (estimated) | N/A | N/A | Disinfectants, preservatives |

| Bis(Nα-caproyl-L-arginine)-1,3-propanediamine | Arginine-surfactant modified | ~650 | 0.5–1.0 | N/A | Antimicrobial surfactants |

| Chlorhexidine dihydrochloride | Biguanide with hexamethylene chains | 505 | 2–4 | High (oral rat LD₅₀: 2,000 mg/kg) | Medical disinfectants |

| Streptidine dihydrochloride | Cyclohexanediyl-guanidine | 343 (free base) | N/A | N/A | Antibiotic research |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Aromatic diamidine | 237.17 | N/A | Respiratory risks | Redox chemistry |

MIC values for *S. aureus and E. coli from Castillo et al. (2006) .

Research Findings and Limitations

- Antimicrobial Efficacy : Bisguanidines with surfactant modifications (e.g., arginine derivatives) outperform simpler analogs like N,N'''-1,3-Propanediylbisguanidine, highlighting the role of hydrophobicity in activity .

- Toxicity : Chlorhexidine’s higher cytotoxicity compared to bisguanidines suggests a trade-off between efficacy and safety .

- Data Gaps : Direct studies on N,N'''-1,3-Propanediylbisguanidine are sparse; inferences rely on structural analogs.

Biological Activity

N,N'''-1,3-Propanediylbisguanidine dihydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic guanidine derivative characterized by its unique structure that contributes to its biological properties. Its molecular formula is C₇H₁₈Cl₂N₄, and it has a molecular weight of 219.16 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and proteins, influencing several cellular processes .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition of bacterial growth at concentrations as low as 10 µg/ml .

2. Anti-inflammatory Effects

In addition to its antibacterial properties, the compound has shown anti-inflammatory effects by modulating the production of nitric oxide (NO) in macrophages. Studies have reported that it inhibits NO production in a dose-dependent manner, suggesting potential applications in treating inflammatory diseases . The mechanism involves interference with pro-inflammatory cytokines and transcription factors, which are critical in the inflammatory response.

3. Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. It has been evaluated for its ability to induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against multiple bacterial strains. The results indicated that the compound effectively inhibited growth in E. coli and S. aureus, with minimum inhibitory concentrations (MIC) determined through serial dilution methods.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 20 |

Case Study 2: Anti-inflammatory Mechanism

In another study assessing the anti-inflammatory properties, macrophages treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate these cytokines suggests its potential use in inflammatory conditions.

| Cytokine | Control (pg/ml) | Treated (pg/ml) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.